

Physical and chemical properties of Methyl 6-amino-5-chloronicotinate

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Compound of Interest

Compound Name: Methyl 6-amino-5-chloronicotinate

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An In-depth Technical Guide to Methyl 6-amino-5-chloronicotinate

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **Methyl 6-amino-5-chloronicotinate** (CAS No. 856211-63-7). Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes critical data on the compound's identification, physicochemical characteristics, reactivity, and applications. Furthermore, it outlines a plausible synthetic pathway and provides detailed protocols for handling, storage, and spectroscopic analysis, grounding all information in authoritative references to ensure scientific integrity and practical utility.

Compound Identification and Overview

Methyl 6-amino-5-chloronicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal and agricultural chemistry. Its structure incorporates a pyridine ring functionalized with an amino group, a chlorine atom, and a methyl ester. This unique combination of functional groups makes it a versatile synthetic building block.^[1]

The strategic placement of the electron-donating amino group and the electron-withdrawing chloro and methyl carboxylate groups on the pyridine ring creates a molecule with distinct electronic properties, influencing its reactivity and potential as a precursor for more complex

molecular architectures.^[2] It is primarily utilized as a key intermediate in the synthesis of novel compounds with potential biological activity.^{[1][3]}

Structure:

Caption: Molecular Structure of **Methyl 6-amino-5-chloronicotinate**.

Physicochemical Properties

Quantitative experimental data for properties such as melting point, boiling point, and solubility are not readily available in public domain literature. However, vendor information and computational models provide key insights into its physical state and molecular characteristics.

Property	Value	Source(s)
CAS Number	856211-63-7	^{[1][3][4]}
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂	^{[1][3]}
Molecular Weight	186.60 g/mol	^{[1][4]}
Appearance	White powder	^[5]
Purity	≥95-99% (Typical commercial grades)	^{[1][3]}
Monoisotopic Mass	186.0196 Da	^[6]
Topological Polar Surface Area (TPSA)	65.21 Å ²	^{[4][7]}
Hydrogen Bond Donors	1 (the amino group)	^{[4][7]}
Hydrogen Bond Acceptors	4 (ester oxygens, pyridine nitrogen, amine nitrogen)	^{[4][7]}
Rotatable Bonds	1 (the C-C bond to the ester group)	^{[4][7]}
Predicted XlogP	1.0 - 1.1	^{[6][7]}

Expert Insight: The moderate TPSA and low rotatable bond count suggest a degree of molecular rigidity. The predicted XlogP value indicates that the compound is relatively balanced in terms of hydrophilicity and lipophilicity, a feature often sought in drug development for oral bioavailability. The presence of multiple hydrogen bond acceptors and one donor implies it will have moderate solubility in polar protic solvents.

Spectroscopic Profile

A comprehensive spectroscopic analysis is essential for the structural confirmation and purity assessment of **Methyl 6-amino-5-chloronicotinate**. While full experimental spectra are not publicly available, a detailed prediction based on its structure provides a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals.

- Aromatic Protons (H-2, H-4): The two protons on the pyridine ring are in different electronic environments and are expected to appear as two separate singlets or very narrowly split doublets in the downfield region (δ 7.5-8.5 ppm).
- Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a single, broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can vary (typically δ 4.5-5.5 ppm) depending on the solvent and concentration.
- Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group will give a sharp singlet, typically in the δ 3.8-4.0 ppm region.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display 7 distinct signals corresponding to each unique carbon atom in the molecule.

- Ester Carbonyl (C=O): Expected furthest downfield, around δ 165-170 ppm.
- Aromatic Carbons (Pyridine Ring): Five signals are expected in the δ 110-160 ppm range. The carbons directly attached to heteroatoms (C-5 attached to Cl, C-6 attached to N) will

have their chemical shifts significantly influenced by these substituents.

- Ester Methyl Carbon (-OCH₃): Expected furthest upfield, around δ 50-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Expected Appearance
3450 - 3300	N-H Stretch	Primary Amine (-NH ₂)	Two sharp bands
3100 - 3000	C-H Stretch (Aromatic)	Pyridine Ring	Weak to medium
2990 - 2850	C-H Stretch (Aliphatic)	Methyl Ester (-OCH ₃)	Weak
~1725	C=O Stretch	Ester	Strong, sharp
1620 - 1580	N-H Bend	Primary Amine (-NH ₂)	Medium
1580 - 1450	C=C and C=N Stretch	Pyridine Ring	Multiple bands
1300 - 1100	C-O Stretch	Ester	Strong
800 - 600	C-Cl Stretch	Aryl Chloride	Medium to strong

Expert Insight: The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[8] The precise position of the C=O stretch can provide clues about electronic effects; electron donation from the amino group may slightly lower this frequency compared to an unsubstituted nicotinate ester.

Mass Spectrometry (MS)

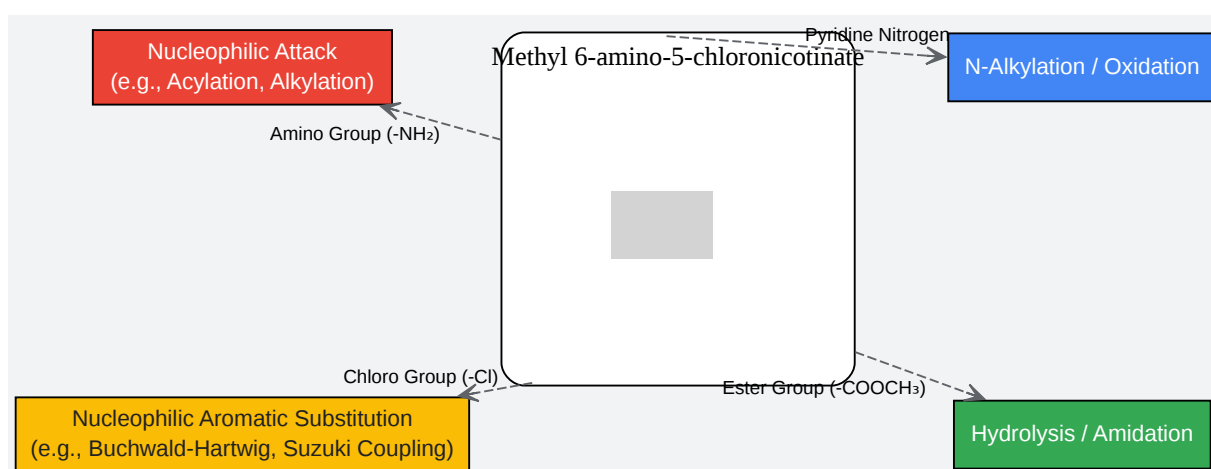
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Adduct Ion	Predicted m/z
[M] ⁺	186.0191
[M+H] ⁺	187.0269
[M+Na] ⁺	209.0088
[M+K] ⁺	224.9828
Isotopic Pattern:	

Expert Insight: A key feature to look for is the characteristic isotopic pattern of chlorine. The molecular ion region will show two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This provides definitive evidence for the presence of a single chlorine atom in the molecule.

Chemical Properties and Reactivity

The reactivity of **Methyl 6-amino-5-chloronicotinate** is governed by its three primary functional groups and the aromatic ring system. This makes it a versatile intermediate for constructing a diverse range of derivatives.



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Caption: Key Reactive Sites of **Methyl 6-amino-5-chloronicotinate**.

- **Amino Group (-NH₂):** As a primary aromatic amine, this group is nucleophilic. It can readily undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide variety of substituents.
- **Chloro Group (-Cl):** The chlorine atom is a leaving group, making this position susceptible to nucleophilic aromatic substitution. More importantly, it serves as a handle for modern metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
- **Ester Group (-COOCH₃):** The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.^[9] The acid can then be converted to amides, acid chlorides, or other derivatives. The ester can also undergo direct amidation.
- **Pyridine Ring:** The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient and can participate in various transformations, with its reactivity profile heavily modulated by the existing substituents.

Synthesis and Purification

While specific literature detailing the synthesis of CAS 856211-63-7 is scarce, a highly plausible and efficient route can be designed based on established chemical transformations of similar molecules. The most logical approach involves the selective reduction of a nitro-group precursor.

Proposed Synthetic Pathway

The synthesis can be achieved via the catalytic hydrogenation of Methyl 6-chloro-5-nitronicotinate (CAS 59237-53-5), which is a commercially available starting material.^[10] This method is well-documented for the reduction of nitro groups on aromatic rings without affecting other functional groups like esters or aryl chlorides.^[11]

Caption: Proposed workflow for the synthesis of **Methyl 6-amino-5-chloronicotinate**.

Experimental Protocol: Catalytic Hydrogenation

Disclaimer: This protocol is a representative procedure based on analogous reactions and should be adapted and optimized under proper laboratory safety protocols.

- **Reactor Setup:** To a hydrogenation vessel or a heavy-walled round-bottom flask equipped with a magnetic stir bar, add Methyl 6-chloro-5-nitronicotinate (1.0 eq).
- **Catalyst and Solvent:** Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the starting material). Add anhydrous methanol as the solvent to create a slurry.
- **Hydrogenation:** Securely connect the flask to a hydrogen source (e.g., a balloon or a Parr hydrogenator). Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.
- **Reaction Monitoring:** Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (1 atm is often sufficient). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
- **Work-up:** Once the reaction is complete, carefully purge the vessel with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to recover any adsorbed product.
- **Isolation:** Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization, for instance from ethanol or an ethanol/water mixture, to yield the final product as a white to off-white solid.[\[11\]](#)

Applications in Research and Development

Methyl 6-amino-5-chloronicotinate serves as a valuable building block for creating libraries of compounds for screening in both pharmaceutical and agrochemical research.

- **Pharmaceuticals:** Its structure is a key component in the development of various therapeutic agents. The nicotinate core is present in numerous biologically active molecules, and the

amino and chloro substituents provide convenient handles for diversification to explore structure-activity relationships (SAR).

- **Agrochemicals:** This compound is an important intermediate in the synthesis of modern herbicides and plant growth regulators.^[1] The chloronicotinyl scaffold is a well-known pharmacophore in crop protection agents.

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with this compound.

- **Hazard Identification:** Based on safety data sheets for this and structurally related compounds, **Methyl 6-amino-5-chloronicotinate** is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[12] It may also be harmful if swallowed.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
- **Handling:** Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light is recommended.^[1]

Conclusion

Methyl 6-amino-5-chloronicotinate is a high-value chemical intermediate with significant potential in the fields of drug discovery and agricultural science. Its well-defined structure and multiple reactive sites offer chemists a reliable and versatile platform for synthesizing complex target molecules. This guide has provided a detailed summary of its known properties, a predictive spectroscopic profile, and practical protocols for its synthesis and handling. By consolidating this technical information, this document aims to empower researchers to utilize this compound effectively and safely in their scientific endeavors.

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